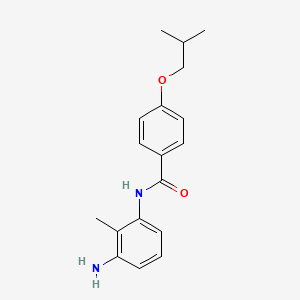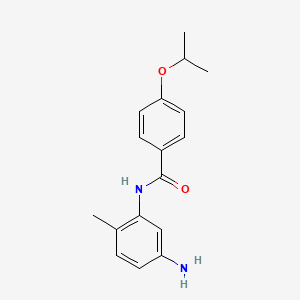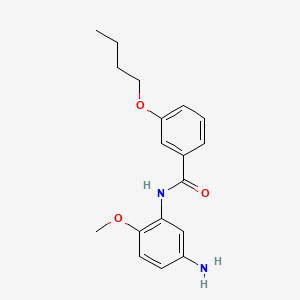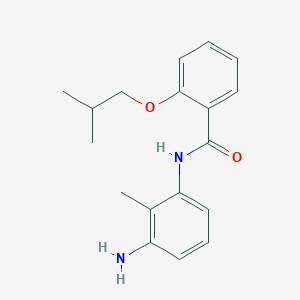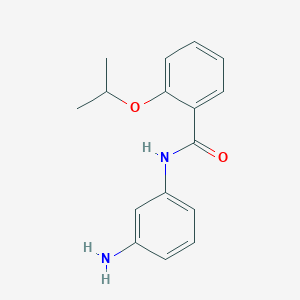![molecular formula C23H32N2O3 B1385061 N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide CAS No. 1020056-14-7](/img/structure/B1385061.png)
N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide, also known as 5-AM2-DP, is a novel small molecule compound that has been studied extensively for its potential applications in scientific research. It was first synthesized in 2011 and has since been used in a variety of laboratory experiments, including in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Pharmacological Assessment
The compound N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide, along with related acetamide derivatives, has been synthesized for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Some derivatives exhibit activities comparable to standard drugs due to the presence of specific functional groups (Rani, Pal, Hegde, & Hashim, 2016).
Green Synthesis for Dye Production
This compound is a crucial intermediate in the production of azo disperse dyes. Its green synthesis involves a novel palladium/carbon catalyst, highlighting its significance in the environmentally friendly production of dyes (Zhang Qun-feng, 2008).
Role in Drug Synthesis
In drug synthesis, particularly for CCKB antagonists, an efficient synthesis method involving this compound has been developed. It highlights its role in producing optically active forms of pharmacologically significant compounds (Urban, Breitenbach, Gonyaw, & MooreBernard, 1997).
Antiviral and Radical Regulatory Properties
Derivatives of this compound demonstrate antiviral properties and radical regulatory activity, which are pivotal in studying their potential for immunomodulatory activity (Nizheharodava, Ksendzova, Sysa, Yurkevich, Labai, Shadyro, & Zafranskaya, 2020).
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2,4-ditert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-22(2,3)15-8-10-19(17(12-15)23(4,5)6)28-14-21(26)25-18-13-16(24)9-11-20(18)27-7/h8-13H,14,24H2,1-7H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHISZDUDXEDHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

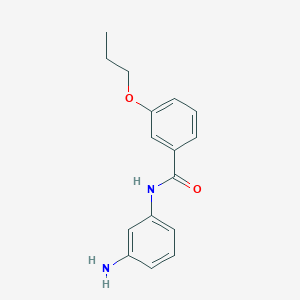
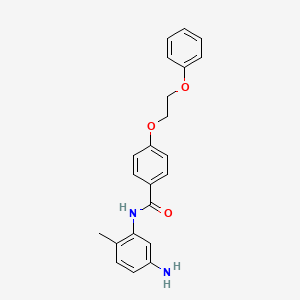
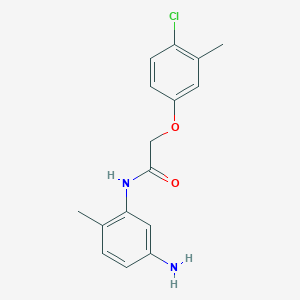
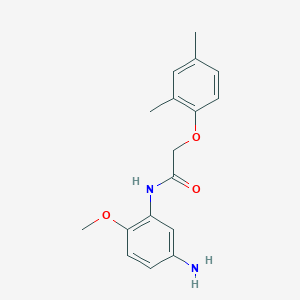

![N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1384985.png)
